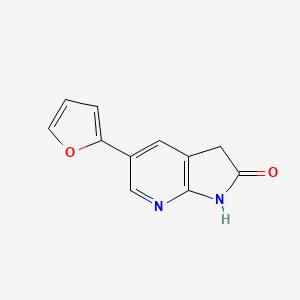

5-(Furan-2-yl)-7-aza-oxindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-(furan-2-yl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

InChI |

InChI=1S/C11H8N2O2/c14-10-5-7-4-8(6-12-11(7)13-10)9-2-1-3-15-9/h1-4,6H,5H2,(H,12,13,14) |

InChI Key |

ZMLHMFSCSAVUTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(NC1=O)N=CC(=C2)C3=CC=CO3 |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of 5 Furan 2 Yl 7 Aza Oxindole and Cognate Structures

Anticancer Activity and Cellular Target Modulation

Derivatives of the aza-oxindole and related oxindole (B195798) frameworks demonstrate significant potential as anticancer agents by interacting with multiple key targets involved in cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR, TLK2)

The oxindole core is a well-established template for designing potent kinase inhibitors. nih.gov Structural analogs of 5-(Furan-2-yl)-7-aza-oxindole have shown inhibitory activity against several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.

VEGFR-2 and EGFR Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key drivers in many cancers. nih.gov Certain 3-substituted oxindole derivatives have been identified as dual inhibitors of both EGFR and VEGFR-2. For instance, anilino-indole-based compounds have exhibited dual-hampering activities against EGFR and VEGFR-2 with IC₅₀ values of 18 nM and 45 nM, respectively. nih.gov Similarly, a morpholino-indole derivative showed potent inhibitory activity against EGFR (IC₅₀ = 0.007 µM) and VEGFR-2 (IC₅₀ = 1.2 µM). nih.gov One promising 3-substituted oxindole, compound 6f , demonstrated significant inhibition of EGFR with an IC₅₀ value of 1.38 µM. nih.gov This dual inhibition strategy is considered an ideal approach for achieving optimal anticancer effects. nih.gov

TLK2 Inhibition: Tousled-like kinase 2 (TLK2) is another promising target in oncology. nih.gov The oxindole scaffold has been identified as a potent inhibitor of TLK2. The well-known RTK inhibitor sunitinib, which is based on an oxindole scaffold, is known to inhibit TLK2 as an off-target. nih.gov Research into a series of oxindole matched pairs revealed consistent TLK2 activity, suggesting the scaffold's tractability for developing more selective TLK2 inhibitors. nih.gov

| Compound Class/Example | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Anilino-indole derivative | EGFR | 18 nM | nih.gov |

| Anilino-indole derivative | VEGFR-2 | 45 nM | nih.gov |

| Compound 6f (3-Substituted oxindole) | EGFR | 1.38 µM | nih.gov |

| Sunitinib (Oxindole-based) | TLK2 | Potent (off-target) | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. nih.gov CDK2, in particular, plays a major role in cell cycle progression and is upregulated in diverse cancer types. nih.gov

Oxindole-based compounds have been shown to be potent inhibitors of CDK2. nih.gov Crystallographic analysis of a lead compound bound to CDK2 provided a structural basis for designing analogs with low nanomolar inhibitory activity. nih.gov These inhibitors typically show a greater potency for CDK2 compared to CDK1. nih.gov More complex oxindole-benzothiazole hybrids have also been designed as CDK2 inhibitors, where the oxindole moiety is expected to occupy the ATP binding site of the kinase. nih.gov Furthermore, certain indole-2-carboxamides have been developed as potential dual inhibitors of both EGFR and CDK2, with some derivatives inhibiting CDK2 with IC₅₀ values as low as 33 nM. rsc.org

| Compound Class | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Oxindole-based compounds | CDK2 | Low nanomolar range | nih.gov |

| Indole-2-carboxamide (Compound 5j) | CDK2 | 33 ± 04 nM | rsc.org |

| Indole-2-carboxamide (Compound 5g) | CDK2 | 46 ± 05 nM | rsc.org |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The antiproliferative activity of 7-aza-oxindole cognates is often mediated by their ability to halt the cell cycle and induce programmed cell death (apoptosis).

Cell Cycle Arrest: Azaindole derivatives have been shown to induce G2/M cell cycle arrest. nih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation. Other related heterocyclic compounds have been observed to cause cell cycle arrest at different phases; for example, some induce arrest in the G0/G1 phase, while others, like the dichloromethane (B109758) fraction from Toddalia asiatica, cause a significant increase in the G2/M phase cell population. nih.govfrontiersin.org This effect is often associated with the modulation of key cell cycle regulatory proteins, such as p53, p21, and cyclin B1. nih.gov

Apoptosis Induction: Apoptosis is a critical process for eliminating cancerous cells. nih.gov Indole (B1671886) derivatives can trigger apoptosis through various signaling pathways. A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program. Studies on related compounds have shown significant increases in the levels of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7). rsc.org This is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2, which further promotes cell death. nih.gov

Tubulin Polymerization Inhibition Pathways

Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. nih.gov Disruption of microtubule dynamics is a validated strategy in cancer therapy.

Several azaindole and oxindole derivatives have been identified as microtubule polymerization inhibitors. nih.govnih.gov These compounds act as tubulin binders and have been shown to compete with colchicine (B1669291) for its binding site on tubulin. nih.govnih.gov By inhibiting the polymerization of tubulin into microtubules, these agents disrupt the formation of the mitotic spindle, leading to the previously mentioned G2/M cell cycle arrest and subsequent cell death. nih.gov A specific 3-substituted oxindole derivative, compound 6f , demonstrated notable anti-tubulin polymerization activity with an IC₅₀ of 7.99 µM. nih.gov

Anti-inflammatory Efficacy and Immunomodulatory Effects

Beyond their anticancer properties, 7-aza-oxindole derivatives have shown promise as potent anti-inflammatory agents.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Chronic inflammation is linked to various diseases, and the inhibition of pro-inflammatory cytokines is a key therapeutic goal. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal cytokines in the inflammatory response. nih.govresearchgate.net

In preclinical studies, novel indole-2-one and 7-aza-2-oxindole derivatives were evaluated for their ability to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Several compounds from this class demonstrated significant inhibitory activity. For example, some indole conjugates were found to reduce LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov Specific 7-aza-2-oxindole derivatives effectively inhibited the expression of both TNF-α and IL-6 in these cellular models, highlighting their potential for treating acute inflammatory diseases. nih.govresearchgate.net

| Compound Class/Example | Cytokine Target | Inhibition | Cell Model | Reference |

|---|---|---|---|---|

| Indole-aminophenyl morpholinone conjugate | TNF-α | 71% reduction | Microglial cells | nih.gov |

| Indole-aminophenyl morpholinone conjugate | IL-6 | 53% reduction | Microglial cells | nih.gov |

| 7-aza-2-oxindole derivatives | TNF-α, IL-6 | Significant inhibition | RAW264.7 macrophages | nih.govresearchgate.net |

Modulation of Inflammatory Enzyme Expression (e.g., COX-2, PGES, iNOS)

Research into the anti-inflammatory properties of indole-2-one and 7-aza-2-oxindole derivatives has indicated a potential for these scaffolds to modulate the expression of key inflammatory enzymes. Studies on various derivatives have shown inhibitory effects on the expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. For instance, certain indole-2-one compounds have demonstrated the ability to suppress the production of pro-inflammatory cytokines, which are upstream regulators of these enzymes. The general mechanism involves the downregulation of signaling pathways that lead to the transcription of genes encoding for COX-2 and iNOS, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. However, specific data quantifying the effect of this compound on these enzymes is not available.

Interactive Data Table: Modulation of Inflammatory Enzyme Expression by Related Indole-2-one Derivatives

| Compound | Target Enzyme | Cell Line | Effect | Reference |

| Indole-2-one derivative 7i | COX-2, PGES, iNOS | RAW264.7 macrophages | Inhibition of expression | |

| Indole-2-one derivative 8e | COX-2, PGES, iNOS | RAW264.7 macrophages | Inhibition of expression |

Antiviral Potential and Mechanism of Action against Viral Targets

The antiviral potential of compounds structurally related to this compound has been explored, particularly against human immunodeficiency virus type 1 (HIV-1).

Inhibition of Viral Replication Enzymes (e.g., HIV-1 RT)

The oxindole scaffold has been identified as a promising starting point for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Systematic structural modifications of novel oxindoles have led to the identification of compounds with low nanomolar potency for inhibiting HIV replication. These NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function and thus prevents the conversion of viral RNA into DNA. While this indicates the potential of the 7-aza-oxindole core, direct evidence of this compound as an HIV-1 RT inhibitor is not documented.

Fusion Inhibition Mechanisms

Derivatives of aza-indoles have been investigated as inhibitors of viral entry, specifically as respiratory syncytial virus (RSV) fusion inhibitors. The mechanism of action for these types of inhibitors typically involves targeting the viral fusion proteins, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. For HIV-1, small molecule fusion inhibitors that target the gp41 protein have been developed from indole-based compounds. These inhibitors bind to a hydrophobic pocket on gp41, preventing the formation of the six-helix bundle required for membrane fusion. The potential for this compound to act as a fusion inhibitor has not been specifically reported.

Antimicrobial Spectrum and Activity

The antimicrobial properties of furan (B31954) and azaindole derivatives suggest that this compound may possess activity against a range of microbial pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The furan ring is a component of several antibacterial agents, including nitrofurans, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for nitrofurans involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules. Additionally, various 7-azaindole (B17877) derivatives have been synthesized and shown to possess antibacterial activity. However, the specific antibacterial spectrum and potency of this compound have not been determined.

Interactive Data Table: Antibacterial Activity of a Related 5-Nitrofuran Derivative

| Compound | Bacterial Strain | Activity | Reference |

| 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine (B92270) | ESKAPE pathogens | Good activity, superior to nitrofurantoin (B1679001) in some cases |

Antifungal Properties

The furan moiety is present in various compounds that exhibit antifungal activity. Similarly, some spirocyclopropane oxindole derivatives have been investigated for their effects against Aspergillus species, indicating that the oxindole core can be a scaffold for antifungal agents. The potential antifungal properties of this compound have not been specifically evaluated in published studies.

Other Preclinical Therapeutic Activities

The 7-aza-oxindole scaffold, a key component of this compound, is recognized for its role in modulating the activity of various ion channels. Ion channels are crucial for a multitude of physiological processes, and their modulation represents a significant avenue for therapeutic intervention.

Orai Channel Modulation

Research into a series of 7-azaindole derivatives has demonstrated their potential as inhibitors of Orai channels. nih.gov These channels are key components of store-operated calcium entry (SOCE), a process vital for immune cell activation and other cellular functions. mdpi.com A study on 7-azaindole compounds revealed their ability to inhibit the production of interleukin-2 (B1167480) (IL-2) in Jurkat cells, a process dependent on Orai channel function. nih.gov

One notable compound from this series, identified as 14d , displayed significant inhibitory activity. nih.gov The structure-activity relationship (SAR) studies in this research indicated that modifications at various positions of the 7-azaindole core could significantly impact potency. nih.gov While the study did not specifically include a 5-(furan-2-yl) substituent, the findings underscore the potential of the 7-aza-oxindole core in the development of Orai channel modulators.

| Compound | Target | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 14d | Orai Channel (indirect) | IL-2 Production in Jurkat Cells | Potent Inhibition (Specific IC50 not provided in abstract) | nih.gov |

Voltage-Gated Sodium Channels

Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells. acs.orgfrontiersin.org While direct studies on this compound are not available, the broader class of oxindole derivatives has been investigated for its interaction with these channels. Structure-activity relationship studies on related heterocyclic compounds, such as hydantoins, have provided insights into the pharmacophoric elements necessary for binding to neuronal voltage-gated sodium channels. researchgate.net

The modulation of Nav channels is a key mechanism for many therapeutic agents, and the oxindole scaffold is a component of some compounds investigated for this activity. nih.gov The specific contribution of the 7-aza substitution and the 5-(furan-2-yl) group to the activity and selectivity towards different Nav channel subtypes remains an area for future investigation.

The inhibition of enzymes, such as proteases, is another important area of therapeutic research. While direct evidence for the inhibition of cathepsins by this compound is not documented, the furan and oxindole moieties are present in compounds known to inhibit various enzymes.

Cathepsin Inhibition

Cathepsins are a group of proteases involved in various physiological and pathological processes, including immune responses and cancer progression. nih.gov The development of cathepsin inhibitors is an active area of research. nih.gov A study on novel cathepsin C inhibitors identified a lead compound with a furan-containing fragment. nih.gov In this study, the furan ring was explored for its interaction within the S2 active pocket of cathepsin C. nih.gov Although replacing the furan ring with a benzene (B151609) ring led to compounds with improved inhibitory activity in that particular series, the initial exploration highlights the potential for furan-containing structures to be accommodated in the active site of cathepsins. nih.gov

| Compound Class | Target Enzyme | Key Structural Moiety | Observed Activity | Reference |

|---|---|---|---|---|

| Dihydropyrimidin-2(1H)-ketone derivatives | Cathepsin C | Furan-2-methyl | Initial compound showed an IC50 of 1025 nM | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The 7-aza-oxindole scaffold is a "privileged structure" in medicinal chemistry, and its biological profile can be finely tuned by introducing various substituents at different positions. nih.govnih.gov Research has shown that positions 1, 3, and 5 of the 7-azaindole (B17877) ring system are particularly important for modulating activity, making them key focal points for synthetic modification. nih.govresearchgate.net

While specific studies on substitutions to the furan (B31954) ring of 5-(Furan-2-yl)-7-aza-oxindole are not extensively detailed in the provided context, general principles of furan metabolism suggest that adding electron-withdrawing or sterically hindering groups to the furan moiety could modulate its metabolic stability and, consequently, its safety and efficacy profile. Such modifications could alter the electronic properties of the ring, making it less susceptible to oxidation or directing metabolism toward detoxification pathways. The strategic placement of substituents could therefore be a viable approach to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds.

Systematic modifications of the 7-aza-oxindole core have demonstrated that positions 1 (the nitrogen atom of the lactam), 3, and 5 are pivotal for biological activity. nih.govresearchgate.net These positions represent vectors for chemical exploration to enhance potency, selectivity, and drug-like properties.

Position 1 (N1): The nitrogen atom of the aza-oxindole ring is a common site for substitution. Introducing various groups at this position can influence the molecule's solubility, cell permeability, and interaction with target proteins. For instance, in related indolin-2-one structures, the introduction of groups like (piperidin-1-yl)methyl or (3-dimethylamino)propyl at the N-1 position has been shown to yield compounds with a broad spectrum of antitumor activity. nih.gov

Position 3: This position is part of the oxindole (B195798) lactam ring and substitutions here can significantly impact target engagement. Modifications often involve the introduction of substituents via a double bond, creating a Z- or E-isomer that can orient appended groups into specific binding pockets of a target enzyme. Structural modifications at this position in the broader class of indolin-2-ones have been critical in developing potent enzyme inhibitors. nih.gov

Position 5: The substitution at this position, occupied by the furan ring in the parent compound, is a major determinant of activity. Replacing the furan with other groups or modifying the furan itself is a key strategy. For example, in a series of 5-halogenated-7-azaindolin-2-one derivatives, the nature of the halogen had a significant impact on in vitro anticancer activity. nih.gov This highlights the sensitivity of the molecule's biological profile to changes at this site.

The following table summarizes the general impact of substitutions at these key positions based on studies of the broader 7-azaindole and indolin-2-one classes.

| Position | Type of Modification | Observed Impact on Biological Activity |

| 1 | Alkyl amines, piperidinyl-methyl | Can enhance antitumor activity and improve pharmacokinetic properties. nih.gov |

| 3 | Ylidene-methyl substitutions | Critical for orienting substituents and achieving potent enzyme inhibition. nih.gov |

| 5 | Halogens, Heterocycles | A primary determinant of potency and selectivity; small changes can lead to significant shifts in activity. nih.govnih.gov |

The introduction of various heterocyclic and aryl rings is a cornerstone of SAR studies for 7-aza-oxindole derivatives. These groups can engage in a variety of interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

Research on 7-azaindole analogs has shown that substitutions with alkyl groups, aryl carboxamides, and other heterocyclic rings are among the most successful strategies for creating potent anticancer agents. nih.gov For example, a study on indole-2-one and 7-aza-2-oxindole derivatives designed as anti-inflammatory agents found that the nature of the substituent significantly influenced their ability to inhibit the release of inflammatory cytokines. nih.gov The presence of different aromatic and heterocyclic moieties can modulate the electronic distribution and conformation of the entire molecule, thereby affecting its binding affinity and selectivity for its target. Disubstitution, involving modifications at multiple sites, is also a common strategy for synthesizing novel analogs with enhanced efficacy. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

For classes of compounds similar to 7-aza-oxindoles, QSAR studies have yielded valuable insights. In an analysis of indole-2-one derivatives with anti-inflammatory activity, QSAR modeling revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for activity. nih.gov Such models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and correlating them with their measured biological activities. nih.gov

While a specific QSAR model for this compound was not detailed in the provided search results, the principles are directly applicable. A typical QSAR study for this compound series would involve:

Synthesizing a library of analogs with diverse substitutions on the furan and aza-oxindole rings.

Measuring their biological activity in a relevant assay.

Calculating a wide range of 2D and 3D molecular descriptors.

Using statistical methods, such as partial least squares (PLS), to build a predictive model that links the descriptors to activity. nih.gov

Such a model could generate an equation to predict the activity of untested compounds, guiding the design of more potent analogs.

Conformational Preferences and Bioisosteric Replacements in Lead Optimization

Conformational Preferences: The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The 7-azaindole scaffold, while relatively rigid, has rotatable bonds, particularly the link between the furan and the aza-oxindole core. The preferred rotational angle can place the furan ring in an optimal orientation for binding. Understanding these conformational preferences, often through computational modeling or X-ray crystallography, is essential for designing inhibitors that fit snugly into a target's binding site. nih.gov

Bioisosteric Replacements: Bioisosterism involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other attributes. nih.govresearchgate.net The 7-azaindole core itself is considered an excellent bioisostere of the naturally occurring indole (B1671886) and purine (B94841) systems. nih.gov This substitution of a carbon atom with a nitrogen atom in the six-membered ring can alter properties like solubility, pKa, and the ability to form hydrogen bonds, which can be leveraged to fine-tune a molecule's drug-like characteristics. nih.gov

In the context of this compound, bioisosteric replacement could be applied to several parts of the molecule:

Furan Ring: The furan ring could be replaced with other five-membered heterocycles like thiophene, pyrrole (B145914), or oxazole (B20620) to explore different electronic and hydrogen-bonding patterns.

Oxindole Carbonyl: The carbonyl group could be replaced with a bioisostere like a thiocarbonyl or sulfone to modulate reactivity and polarity.

7-Aza-Oxindole Core: The entire scaffold could be swapped in a process known as "scaffold hopping" to find novel core structures that maintain the key pharmacophoric features while offering improved properties or novel intellectual property. nih.gov

These design principles, from systematic substitution analysis to computational modeling and bioisosteric replacement, form a comprehensive strategy for the rational optimization of this compound derivatives into potential clinical candidates.

Mechanistic Investigations and Target Validation of 5 Furan 2 Yl 7 Aza Oxindole Analogues

Elucidation of Primary Molecular Targets and Downstream Signaling Pathways

Research into 7-aza-oxindole derivatives has identified several primary molecular targets and their associated signaling pathways. A key area of investigation has been their role as anti-inflammatory agents. nih.gov Studies have shown that certain 7-aza-2-oxindole derivatives can potently inhibit the release of pro-inflammatory cytokines, specifically tumor necrosis factor (TNF)-α and interleukin (IL)-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov The downstream effect of this inhibition involves the suppression of key inflammatory mediators. The expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS) was found to be inhibited by these compounds. nih.gov This suggests that the molecular targets are likely upstream regulators within the inflammatory cascade initiated by LPS.

In a different therapeutic context, the 7-azaindole (B17877) scaffold has been identified as a crucial element for inhibiting the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2). nih.gov This interaction is the primary molecular event for viral entry into host cells. Analogues have been shown to bind at the interface of the spike protein's receptor-binding domain (S1-RBD) and hACE2, effectively blocking the association of these two proteins. nih.gov The downstream consequence is the inhibition of viral infection.

Furthermore, the broader class of azaindole inhibitors has been developed to target the SHP2 tyrosine phosphatase, an enzyme that controls pivotal signaling pathways such as MAPK, JAK-STAT, and PI3K-Akt. mdc-berlin.de Aberrant SHP2 activity is linked to uncontrolled cell proliferation, and its inhibition by azaindole compounds can diminish downstream signaling, for example, through the ERK pathway. mdc-berlin.de

Detailed Analysis of Protein-Ligand Binding Interactions

Detailed computational and structural studies have provided a clear picture of the binding interactions between 7-azaindole analogues and their protein targets. In the context of inhibiting the SARS-CoV-2 spike-hACE2 interaction, molecular dynamics simulations have revealed specific atomic-level contacts. nih.gov

The 7-azaindole scaffold itself plays a pivotal role in binding. For instance, the hydrogen atom of the 7-azaindole can form a stable hydrogen bond with the backbone of TYR505 in the spike protein's S1-RBD, while the pyridine (B92270) ring of the scaffold engages in a pi-pi interaction with the same residue. nih.gov Other parts of the analogue molecules also form critical contacts. A p-fluorophenyl group can exhibit a pi-pi interaction with TYR449 of the S1-RBD, and a carbonyl group can form a hydrogen bond with LYS353 in hACE2. nih.gov

In other analogues, the 7-azaindole scaffold has been observed forming a hydrogen bond with ASP30 of hACE2 and pi-cation interactions with LYS417 of the S1-RBD. nih.gov These multi-point interactions, spanning both protein partners, underscore the scaffold's effectiveness in disrupting the protein-protein interface.

Table 1: Protein-Ligand Binding Interactions of 7-Azaindole Analogues at the S1-RBD-hACE2 Interface

| Ligand Moiety | Interacting Protein & Residue | Interaction Type |

|---|---|---|

| 7-Azaindole Hydrogen | S1-RBD: TYR505 | Hydrogen Bond |

| 7-Azaindole Pyridine Ring | S1-RBD: TYR505 | Pi-Pi Interaction |

| 7-Azaindole Scaffold | hACE2: ASP30 | Hydrogen Bond |

| 7-Azaindole Scaffold | S1-RBD: LYS417 | Pi-Cation Interaction |

| p-Fluorophenyl Group | S1-RBD: TYR449 | Pi-Pi Interaction |

| p-Fluorophenyl Group | S1-RBD: ARG403 | Pi-Cation Interaction |

| Carbonyl Group | hACE2: LYS353 | Hydrogen Bond |

Investigation of Cellular Responses and Phenotypic Changes

The engagement of molecular targets by 5-(Furan-2-yl)-7-aza-oxindole analogues leads to distinct cellular responses and phenotypic changes. The most prominent of these is the modulation of inflammatory responses in immune cells.

In LPS-stimulated macrophage cell lines, treatment with bioactive 7-aza-2-oxindole derivatives leads to a significant reduction in the expression and release of key inflammatory proteins. nih.gov This anti-inflammatory phenotype is characterized by the suppression of cytokines and enzymes that mediate the inflammatory state. While specific studies on cell migration for this compound were not detailed in the reviewed literature, the potent anti-inflammatory effects observed are a significant phenotypic outcome. The inhibition of these inflammatory pathways is a critical cellular response that can prevent the excessive inflammation seen in diseases like sepsis. nih.gov

Table 2: Cellular Responses to 7-Aza-2-Oxindole Derivatives in LPS-Stimulated Macrophages

| Cellular Product | Effect of Compound Treatment |

|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of release/expression |

| Interleukin-6 (IL-6) | Inhibition of release/expression |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression |

| Prostaglandin E synthase (PGES) | Inhibition of expression |

Computational Chemistry and Molecular Modeling for Compound Design and Optimization

Molecular Docking Simulations for Binding Site Prediction and Affinity Estimation

Molecular docking simulations are a cornerstone in computational drug design, utilized to predict the preferred binding orientation of a ligand to a macromolecular target. In the context of 7-azaindole (B17877) derivatives, which are structurally related to 5-(Furan-2-yl)-7-aza-oxindole, molecular docking has been instrumental in identifying key interactions within protein binding sites.

For instance, in studies of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, molecular docking was employed to investigate the binding of compounds to the S1-RBD-hACE2 complex. nih.gov These simulations revealed that the 7-azaindole scaffold could form crucial hydrogen bonds with residues such as ASP30 of hACE2. nih.gov One notable derivative, ASM-7, demonstrated that its 7-azaindole core formed a hydrogen bond with ASP30 at a distance of 2.30 Å. nih.gov Furthermore, π-cation interactions were observed between the 7-azaindole ring and LYS417 of the S1-RBD. nih.gov The fluorophenyl group of ASM-7 was found to occupy a hydrophobic pocket, while the piperazine (B1678402) tail extended into the solvent-exposed region. nih.gov

Such detailed interaction mapping is critical for estimating binding affinity and guiding the optimization of the this compound scaffold. The furan (B31954) moiety, for example, could be explored for its potential to form specific interactions within a target's binding pocket, analogous to the role of the fluorophenyl group in ASM-7. The docking scores obtained from these simulations provide a semi-quantitative prediction of binding affinity, allowing for the ranking of virtual compounds and the prioritization of candidates for synthesis and biological evaluation. nih.gov

Table 1: Key Molecular Interactions of a 7-Azaindole Derivative (ASM-7) Identified by Molecular Docking

| Interacting Ligand Moiety | Interacting Protein Residue | Type of Interaction | Distance (Å) |

|---|---|---|---|

| 7-Azaindole Scaffold | ASP30 (hACE2) | Hydrogen Bond | 2.30 |

| 7-Azaindole Scaffold | LYS417 (S1-RBD) | π-Cation Interaction | - |

| Fluorophenyl Group | ARG403 (S1-RBD) | π-Cation Interaction | 3.51 |

| Carbonyl Group | ARG403 (S1-RBD) | Hydrogen Bond | 2.33 |

Homology Modeling for Receptor Structure Elucidation

In many drug discovery projects, the three-dimensional structure of the protein target has not been experimentally determined. In such cases, homology modeling provides a powerful tool to generate a reliable 3D model of the receptor. nih.gov This technique relies on the sequence similarity between the target protein and a protein of known structure, which serves as a template. nih.gov

For receptors that may be targeted by this compound, where an experimental structure is lacking, homology modeling can be the first step in enabling structure-based drug design. The process involves identifying suitable templates from protein databases, performing a sequence alignment, building the model, and then refining and validating the resulting structure. nih.govresearchgate.net Once a high-quality homology model is generated, it can be used for molecular docking simulations to predict how this compound and its analogs might bind. researchgate.net This approach allows for the virtual screening of compound libraries and the rational design of new derivatives with improved binding characteristics.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic structure, properties, and reactivity of molecules. researchgate.net For this compound, these methods can be used to calculate a variety of parameters that are crucial for its biological activity.

Studies on the furan ring, a key component of the target molecule, have utilized quantum chemical methods to determine its electronic and thermodynamic properties. researchgate.net For example, calculations can predict the enthalpy of formation, rotational constants, and dipole moment. researchgate.net Such calculations have shown furan to be a stable aromatic heterocycle. researchgate.net

Furthermore, quantum chemical calculations can shed light on the reactivity of the 7-azaindole core. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential are all determinants of how the molecule will interact with its biological target. These calculations can help in understanding the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for ligand-receptor binding. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. ucas.ac.cn MD simulations are crucial for assessing the stability of a docked pose and for understanding the intricate dynamics of the binding process.

In the study of the 7-azaindole derivative ASM-7, MD simulations were performed to assess the stability of its binding to the S1-RBD-hACE2 complex. nih.gov The simulations, conducted over hundreds of nanoseconds, confirmed that the key interactions observed in the docking pose were maintained throughout the simulation. nih.gov For example, the hydrogen bond between the 7-azaindole hydrogen and the backbone of ASP30 was present for 96% of the simulation time, indicating a very stable interaction. nih.gov

MD simulations can also reveal subtle changes in protein conformation upon ligand binding, which can influence biological activity. nih.gov By comparing the dynamics of the protein with and without the ligand bound (apo vs. holo form), researchers can gain insights into the mechanism of action. nih.gov For this compound, MD simulations would be invaluable for validating docking predictions, refining the binding hypothesis, and providing a more accurate estimation of binding free energies.

Derivatization and Lead Optimization Strategies for 5 Furan 2 Yl 7 Aza Oxindole Based Agents

Development of Novel Analogues Through Strategic Chemical Modifications

The generation of novel analogues from a lead compound like 5-(furan-2-yl)-7-aza-oxindole is a cornerstone of medicinal chemistry. Strategic modifications aim to enhance potency, selectivity, and pharmacokinetic properties by exploring the structure-activity relationships (SAR) of the core scaffold. Key strategies include functional group modification on both the furan (B31954) and aza-oxindole moieties and bioisosteric replacement.

One primary approach involves substitution on the furan ring. The furan moiety is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at its C5 position (para to the parent scaffold). Additionally, metal-catalyzed cross-coupling reactions can be employed to append new substituents. Modifications to the lactam portion of the aza-oxindole core are also critical. For instance, alkylation or arylation of the lactam nitrogen (N1 position) can modulate lipophilicity and introduce new interaction points with biological targets.

Bioisosteric replacement is another powerful strategy where a specific functional group is exchanged for another with similar physical or chemical properties to improve biological activity. nih.gov In the context of this compound, the furan ring itself could be replaced with other five-membered heterocycles like thiophene, pyrrole (B145914), or oxadiazole to probe the effects of different heteroatoms and electronic distributions on target engagement. nih.gov Similarly, the lactam carbonyl of the oxindole (B195798) could be replaced by a thioamide or other isosteres. This approach has been successfully used in the development of inhibitors for various targets, including human monoamine oxidase B (hMAO B). nih.gov

| Modification Site | Strategy | Example Modification | Potential Impact |

|---|---|---|---|

| Furan Ring (C5') | Electrophilic Substitution | Nitration (-NO2), Halogenation (-Br, -Cl) | Alters electronic properties, provides handle for further functionalization |

| Aza-oxindole (N1) | N-Alkylation/Arylation | Methyl, Benzyl, Substituted Phenyl | Modulates lipophilicity and solubility; introduces new vectors for target interaction |

| Aza-oxindole (C3) | Substitution | Alkyl, Hydroxyalkyl, Spirocyclization | Introduces 3D complexity, potentially increasing selectivity and potency |

| Furan Ring | Bioisosteric Replacement | Thiophene, Pyrrole, Thiazole, 1,2,4-Oxadiazole | Modulates target binding affinity, ADME properties, and metabolic stability nih.govnih.gov |

| Oxindole Carbonyl (C2) | Isosteric Replacement | Thioamide (C=S) | Alters hydrogen bonding capacity and electronic character |

Scaffold Hopping and Exploration of Privileged Structures (e.g., Spirooxindoles)

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally distinct scaffold while retaining the original pharmacophoric features. nih.gov This approach can lead to compounds with novel intellectual property, improved pharmacological profiles, or different side-effect profiles. mdc-berlin.deresearchgate.net Starting from the this compound core, one could hop to other privileged heterocyclic systems. For example, a core-hopping strategy was successfully used to replace an acetamido-thiazole scaffold with a benzoazepinone ring to develop potent ROCK inhibitors. nih.gov A similar virtual screening and design approach could identify novel cores to replace the 7-aza-oxindole system while maintaining the spatial orientation of the furan moiety and other key interaction points. nih.gov

A particularly important extension of the aza-oxindole scaffold involves the creation of spirooxindoles. The spirooxindole motif, where the C3 position of the oxindole is part of a second ring system, is a prominent feature in many natural products and biologically active molecules. rsc.orgrsc.org This rigid, three-dimensional structure can enhance binding affinity and selectivity for a target protein.

The synthesis of spiro-aza-oxindoles can be achieved through various methods, most notably via [3+2] cycloaddition reactions. nih.gov This involves the reaction of an isatin-derived precursor with a suitable dipolarophile. For the aza-oxindole series, this would typically start with a 7-azaisatin derivative. The resulting spirocyclic systems can incorporate a wide variety of ring types, including pyrrolidines, piperidines, and other heterocycles, thereby generating significant molecular diversity. rsc.orgnih.gov

| Strategy | Description | Example Resulting Scaffold | Synthetic Approach |

|---|---|---|---|

| Scaffold Hopping | Replacement of the 7-aza-oxindole core with a different privileged structure. | 7-Azaindazole, Benzoazepinone, Quinazolinone | Virtual screening followed by targeted synthesis. nih.gov |

| Spirocyclization | Construction of a spirocyclic ring at the C3 position of the 7-aza-oxindole core. | Spiro[pyrrolidine-3,3'-aza-oxindole] | [3+2] Cycloaddition of an azomethine ylide with a dipolarophile. nih.gov |

| Spirocyclization | Construction of a spirocyclic ring at the C3 position of the 7-aza-oxindole core. | Spiro[cyclopropane-1,3'-aza-oxindole] | Reaction of a 3-ylidene-aza-oxindole with a diazo compound or ylide. rsc.org |

| Spirocyclization | Construction of a spirocyclic ring at the C3 position of the 7-aza-oxindole core. | Spiro[piperidine-4,3'-aza-oxindole] | Organocatalytic aza-Henry reaction followed by cyclization. rsc.org |

Advanced Functionalization and Late-Stage Diversification Techniques

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid diversification of a lead compound to build a library of analogues for SAR studies without re-synthesizing the core scaffold from scratch.

For the this compound scaffold, transition metal-catalyzed C-H activation is a powerful tool for LSF. rsc.orgresearchgate.net The 7-azaindole (B17877) core contains several C-H bonds on its pyridine (B92270) and pyrrole rings that can be selectively functionalized. mdpi.com For instance, palladium or rhodium catalysis can direct the installation of aryl, alkyl, or other functional groups at specific positions (e.g., C4 or C6) of the aza-oxindole ring system. mdpi.comnih.gov The intrinsic directing ability of the pyridine nitrogen in the 7-azaindole system can be exploited to guide these transformations, avoiding the need to pre-install a directing group. sioc-journal.cn

Metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are also indispensable for the diversification of aza-oxindole analogues. nih.gov If the initial synthesis starts with a halogenated precursor (e.g., 4-chloro-7-aza-oxindole), these positions can serve as handles for introducing a wide array of substituents. A method for preparing highly functionalized 4-iodo-7-azaindazoles preserves the iodide handle specifically for late-stage functionalization, a strategy directly applicable to the aza-oxindole core. nih.gov These advanced techniques enable the exploration of previously inaccessible chemical space and the fine-tuning of a molecule's properties.

| Technique | Target Site | Catalyst/Reagent Example | Introduced Group |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | Aza-oxindole (C4 or C6) | Pd(OAc)2 | Aryl, Heteroaryl |

| Rhodium-Catalyzed C-H Alkylation | Aza-oxindole (C4) | [RhCp*Cl2]2 | Alkyl, Alkenyl |

| Suzuki Coupling | Halogenated Aza-oxindole (e.g., C4-Br) | Pd(PPh3)4 | Arylboronic acid |

| Sonogashira Coupling | Halogenated Aza-oxindole (e.g., C6-I) | PdCl2(PPh3)2 / CuI | Terminal Alkyne nih.gov |

| Heck Reaction | Halogenated Aza-oxindole (e.g., C4-Br) | Pd(OAc)2 | Alkene |

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Therapeutic Indications and Emerging Biological Targets

The 7-aza-oxindole scaffold is a bioisostere of the natural indole (B1671886) nucleus and is considered a "privileged structure" in medicinal chemistry, known for its role in numerous therapeutic agents. nih.govresearchgate.net Derivatives of 7-azaindole (B17877) have demonstrated a wide array of biological activities, most notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Future research should focus on screening 5-(Furan-2-yl)-7-aza-oxindole against a broad panel of kinases. The 7-azaindole framework is known to interact with the ATP-binding site of kinases, and substitutions on the core structure can tune selectivity and potency. researchgate.net For instance, various 7-azaindole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), c-Met, Janus kinases (JAKs), and mixed lineage kinase 3 (MLK3), making them candidates for anticancer and anti-inflammatory therapies. nih.govnih.govdepositolegale.it The addition of the furan (B31954) ring, a group also associated with anticancer, anti-inflammatory, and antimicrobial properties, may confer novel target specificity or enhance existing activities. ijabbr.com

Emerging biological targets beyond kinases could also be explored. The neuroprotective and anti-neuroinflammatory properties of some 7-azaindole molecules, acting through targets like leucine-rich repeat kinase 2 (LRRK2), suggest potential applications in neurodegenerative disorders. nih.gov The broad therapeutic potential of the furan scaffold further supports investigating this conjugate for a variety of conditions, from infectious diseases to metabolic disorders. ijabbr.com

Table 1: Examples of Bioactive Aza-oxindole Derivatives and Their Biological Targets

| Derivative Name/Class | Biological Target(s) | Potential Therapeutic Area |

|---|---|---|

| Vemurafenib | B-RAF Kinase | Melanoma (Cancer) depositolegale.it |

| Pexidartinib | Colony-stimulating factor 1 receptor (CSF1R) | Tenosynovial giant cell tumor |

| Decernotinib | Janus Kinase (JAK) family | Rheumatoid Arthritis nih.gov |

| URMC-099 | Mixed Lineage Kinase 3 (MLK3), Leucine-rich repeat kinase 2 (LRRK2) | Neuroinflammation, HIV-associated neurocognitive disorders nih.gov |

| 3,5-disubstituted-7-azaindoles | Cyclin-dependent kinases (CDK2, CDK9) | Triple-negative breast cancer nih.gov |

| Meriolins | Cyclin-dependent kinases (CDKs) | Leukemia, Lymphoma researchgate.net |

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of novel pharmaceutical compounds often involves multi-step processes that can generate significant chemical waste. A critical future research trajectory for this compound is the development of sustainable synthesis protocols grounded in the principles of green chemistry. While specific methods for this compound are not yet established, research on the synthesis of the parent azaindole and oxindole (B195798) scaffolds provides a strong foundation.

Key green chemistry strategies that could be adapted include:

Use of Aqueous Media: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Silver-catalyzed intramolecular cyclization reactions performed "on-water" have been shown to efficiently produce 7-azaindoles, leveraging the unique reactivity imparted by hydrogen bonding at the water-organic interface. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, reduce energy consumption, and improve yields. Catalyst-free, microwave-assisted cycloisomerization in water has been successfully used for preparing various indole and azaindole derivatives.

Heterogeneous and Reusable Catalysts: The use of solid-supported catalysts simplifies product purification, reduces waste from separation processes, and allows for the catalyst to be recovered and reused, lowering costs and environmental impact.

Future work should aim to develop a convergent synthesis for this compound that incorporates these principles, making its production more efficient, cost-effective, and environmentally benign.

Table 2: Green Chemistry Approaches Applicable to Aza-oxindole Synthesis

| Green Chemistry Approach | Description | Key Advantages |

|---|---|---|

| Aqueous Media Synthesis | Utilizes water as the reaction solvent, replacing volatile organic compounds (VOCs). | Environmentally benign, low cost, enhanced reactivity in some cases. organic-chemistry.org |

| Microwave-Assisted Synthesis | Employs microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times, lower energy consumption, often higher yields. |

| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Ease of catalyst separation and recovery, potential for reuse, reduced waste. |

| One-Pot Procedures | Multiple consecutive reactions are carried out in a single reactor. | Increased efficiency, reduced solvent use, less waste generation. organic-chemistry.org |

Synergistic Integration of Experimental and Computational Methodologies for Expedited Discovery

The traditional drug discovery pipeline is a lengthy and expensive process. The synergistic use of computational and experimental techniques offers a powerful strategy to expedite the investigation of compounds like this compound.

An integrated discovery workflow would begin with in silico methods. Molecular docking simulations can be used to virtually screen this compound against extensive libraries of biological targets, such as the entire human kinome. nih.govnih.gov These simulations predict the binding affinity and mode of interaction, allowing researchers to prioritize the most promising targets for experimental validation. This computational pre-screening saves significant time and resources compared to empirical high-throughput screening.

The targets identified computationally would then be investigated through focused experimental work. This involves synthesizing the compound, potentially using a green chemistry route as described above, and performing in vitro biochemical and cellular assays to confirm activity against the predicted targets. The experimental results, in turn, provide crucial data to refine and validate the computational models. This iterative cycle of prediction, synthesis, testing, and model refinement accelerates the identification of lead compounds and the elucidation of their structure-activity relationships (SARs). This approach ensures that experimental efforts are concentrated on the most promising avenues, streamlining the path from initial concept to potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.